Synthesis Methods
The synthesis of 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- typically involves several key steps:
These synthetic routes can be optimized for yield and purity by adjusting reaction conditions such as temperature, pressure, and solvent choice.
Molecular Structure
The molecular formula of 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- is , with a molecular weight of approximately 286.24 g/mol. The structure features:
The compound's structure can be represented by the following SMILES notation: C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3O)O)O)O
, which provides insight into its connectivity and stereochemistry.
Types of Reactions
4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- can undergo various chemical reactions:
These reactions are significant as they can lead to derivatives with altered biological activities or enhanced stability.
Mechanism of Action
The mechanism of action for 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- primarily revolves around its antioxidant capabilities. The hydroxyl groups present in the molecule allow it to scavenge free radicals and reactive oxygen species (ROS), which are implicated in various pathological conditions including neurodegenerative diseases.
Additionally, the compound's lipophilicity—enhanced by its structural components—facilitates cellular uptake and interaction with lipid membranes. This characteristic may contribute to its neuroprotective effects by reducing oxidative stress within cells.
Physical Properties
The physical properties of 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- include:
Chemical Properties
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C15H10O6 |
Molecular Weight | 286.24 g/mol |
CAS Number | Not explicitly listed |
IUPAC Name | 3-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-benzopyran-4-one |
These properties are crucial for understanding how the compound behaves under various experimental conditions.
Scientific Applications
The applications of 4H-1-Benzopyran-4-one, 3-hydroxy-2-(3,4,5-trihydroxyphenyl)- span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2